molecular formula C18H18N6O4 B15180327 2-((4-(Diethylamino)-o-tolyl)azo)-3,5-dinitrobenzonitrile CAS No. 70873-13-1

2-((4-(Diethylamino)-o-tolyl)azo)-3,5-dinitrobenzonitrile

Cat. No.: B15180327
CAS No.: 70873-13-1
M. Wt: 382.4 g/mol
InChI Key: OJNGWWKPTBFTPN-UHFFFAOYSA-N
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Description

2-((4-(Diethylamino)-o-tolyl)azo)-3,5-dinitrobenzonitrile is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly as dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Diethylamino)-o-tolyl)azo)-3,5-dinitrobenzonitrile typically involves the diazotization of 4-(Diethylamino)-o-toluidine followed by coupling with 3,5-dinitrobenzonitrile. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. The general steps are as follows:

    Diazotization: 4-(Diethylamino)-o-toluidine is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 3,5-dinitrobenzonitrile in a basic medium, such as sodium hydroxide (NaOH), to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Diethylamino)-o-tolyl)azo)-3,5-dinitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.

    Substitution: The nitro groups (NO2) can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.

Major Products

    Oxidation: Products may include nitro derivatives or quinones.

    Reduction: The primary products are aromatic amines.

    Substitution: Depending on the nucleophile, products can vary widely, including hydroxylated or aminated derivatives.

Scientific Research Applications

2-((4-(Diethylamino)-o-tolyl)azo)-3,5-dinitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 2-((4-(Diethylamino)-o-tolyl)azo)-3,5-dinitrobenzonitrile involves its interaction with molecular targets through its azo and nitro groups. The azo group can undergo reversible isomerization between trans and cis forms, which can affect its binding to biological molecules. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(Diethylamino)-phenyl)azo)-3,5-dinitrobenzonitrile
  • 2-((4-(Dimethylamino)-o-tolyl)azo)-3,5-dinitrobenzonitrile
  • 2-((4-(Diethylamino)-o-tolyl)azo)-4,6-dinitrobenzonitrile

Uniqueness

2-((4-(Diethylamino)-o-tolyl)azo)-3,5-dinitrobenzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties

Properties

CAS No.

70873-13-1

Molecular Formula

C18H18N6O4

Molecular Weight

382.4 g/mol

IUPAC Name

2-[[4-(diethylamino)-2-methylphenyl]diazenyl]-3,5-dinitrobenzonitrile

InChI

InChI=1S/C18H18N6O4/c1-4-22(5-2)14-6-7-16(12(3)8-14)20-21-18-13(11-19)9-15(23(25)26)10-17(18)24(27)28/h6-10H,4-5H2,1-3H3

InChI Key

OJNGWWKPTBFTPN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C#N)C

Origin of Product

United States

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